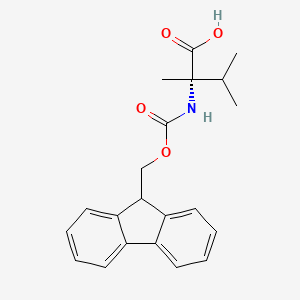

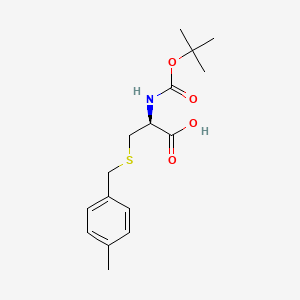

Boc-D-Cys(pMeBzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

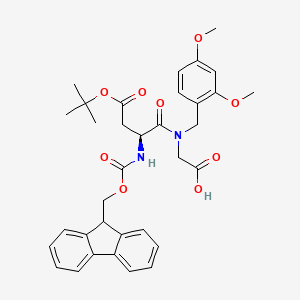

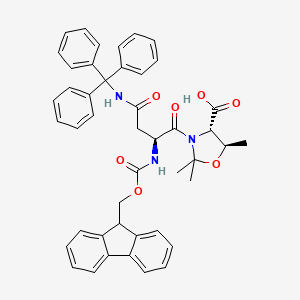

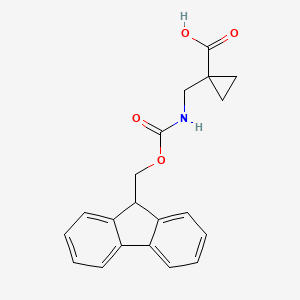

Boc-D-Cys(pMeBzl)-OH, also known as Boc-D-cysteine-p-methylbenzyl ester, is a versatile and powerful building block used in the synthesis of peptides, polypeptides, and other biomolecules. It is a protected form of cysteine, a sulfur-containing amino acid found in proteins. Boc-D-Cys(pMeBzl)-OH is used as a reagent in peptide synthesis and is commonly used in the synthesis of peptides and polypeptides, as well as other biomolecules. It is also used in the synthesis of active pharmaceutical ingredients (APIs) and other drugs.

Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

In biochemistry, Boc-D-Cys(pMeBzl)-OH is used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). This process enhances the detection and separation of chiral amino acid enantiomers .

Methods and Procedures

The compound is combined with o-phthalaldehyde (OPA) to derivatize amino acids like aspartic acid (Asp), serine (Ser), and alanine (Ala). The derivatization occurs at room temperature and the resulting products are detected by their fluorescence .

Results and Outcomes

The method achieved separation of amino acid enantiomers within 60 minutes with resolution values higher than 2.14. Calibration lines showed ( r^2 > 0.9983 ) and precision with RSD < 5.29% .

Pharmacology

Application Summary

Boc-D-Cys(pMeBzl)-OH serves as a reference standard in pharmaceutical testing . It’s crucial for ensuring the accuracy and reliability of pharmacological research .

Methods and Procedures

It is used as a control compound to compare and validate the pharmacological activity of new drugs during development stages.

Results and Outcomes

The use of Boc-D-Cys(pMeBzl)-OH as a reference standard helps in achieving reproducible and accurate results in pharmaceutical testing, although specific quantitative data is not provided.

Molecular Biology

Application Summary

In molecular biology, Boc-D-Cys(pMeBzl)-OH is utilized in peptide synthesis and protein bioconjugation . It acts as a protecting group for cysteine residues during the synthesis process .

Methods and Procedures

The compound protects the thiol group of cysteine in peptides, preventing unwanted reactions during synthesis. It is later removed under controlled conditions to yield the desired peptide structure .

Results and Outcomes

This application facilitates the synthesis of complex peptides and proteins with high fidelity and specificity. Detailed statistical analyses are not available in the provided data.

Analytical Chemistry

Application Summary

Analytical chemists employ Boc-D-Cys(pMeBzl)-OH in chiral separation techniques to analyze the composition of various substances .

Methods and Procedures

The compound is used in conjunction with HPLC to separate and quantify enantiomers of amino acids in complex mixtures .

Results and Outcomes

The technique provides high-resolution separation, allowing for accurate quantification of enantiomeric compositions in samples.

Medical Research

Application Summary

Boc-D-Cys(pMeBzl)-OH is used in medical research for studying amino acid metabolism and related disorders .

Methods and Procedures

Researchers use it to investigate the role of D-amino acids in various physiological processes and their potential implications in metabolic diseases .

Results and Outcomes

Findings include the presence of D-amino acids in mammals and their involvement in neurotransmission and hormonal regulation .

Food Chemistry

Application Summary

“Boc-D-Cys(pMeBzl)-OH” is used in food chemistry for the analysis of amino acid enantiomers in fermented food products .

Methods and Procedures

The compound is utilized in a high-performance liquid chromatographic (HPLC) method with pre-column derivatization using o-phthalaldehyde (OPA) for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers in food samples like vinegar .

Results and Outcomes

The method successfully detected D-amino acids in a traditionally fermented Japanese amber rice vinegar, with %D values of 21.5 for Asp, 6.8 for Ser, and 22.9 for Ala .

Cosmetic Science

Application Summary

In cosmetic science, the compound has been studied for its role in the synthesis of peptides used in cosmetic products .

Methods and Procedures

Boc-D-Cys(pMeBzl)-OH is involved in the synthesis of specific peptides that have applications in cosmetic formulations, particularly those that may interact with skin cells or hair follicles .

Results and Outcomes

While detailed quantitative data is not provided, the use of such peptides in cosmetics is believed to contribute to the health and appearance of skin and hair .

Neurochemistry

Application Summary

Neurochemists utilize “Boc-D-Cys(pMeBzl)-OH” to study D-amino acids in the brain and their role in neurotransmission .

Methods and Procedures

The compound is used to investigate the presence and function of D-serine in the cerebrum and hippocampus, and its regulatory role in neurotransmission .

Results and Outcomes

Research has clarified that D-serine is localized in the cerebrum and the hippocampus, and it plays a significant role in regulating neurotransmission .

Endocrinology

Application Summary

“Boc-D-Cys(pMeBzl)-OH” is relevant in endocrinology for studying the control of hormonal synthesis and secretion .

Methods and Procedures

The compound is used to explore the influence of D-aspartic acid (Asp) on the synthesis and secretion of hormones like testosterone and melatonin in various endocrine tissues .

Results and Outcomes

D-Aspartic acid is reported to control hormonal synthesis and secretion, indicating its significant role in endocrine functions .

Diabetology

Application Summary

Diabetologists are interested in “Boc-D-Cys(pMeBzl)-OH” for its potential implications in blood glucose level control .

Methods and Procedures

Studies involve the use of the compound to understand the role of D-alanine in the anterior pituitary gland and the islets of Langerhans of the pancreas .

Results and Outcomes

D-Alanine is considered to be involved in the control of blood glucose levels, which is crucial for diabetes research .

Veterinary Science

Application Summary

In veterinary science, “Boc-D-Cys(pMeBzl)-OH” can be applied to study amino acid metabolism in animals .

Methods and Procedures

The compound aids in the analysis of D-amino acids found in mammals, providing insights into their dietary and metabolic processes .

Results and Outcomes

Findings have shown that higher animals utilize D-amino acids, which have been found in mammals, including humans, with various physiological functions .

Propiedades

IUPAC Name |

(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Cys(pMeBzl)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.